3-((4'-Chloro-[1,1'-biphenyl]-4-yl)methoxy)-N-hydroxyisoxazole-5-carboxamide
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Overview
Description
Compound 21b, identified by the PubMed ID 31944697, is a synthetic organic compound known for its selective inhibition of acid sphingomyelinase (ASM; SMPD1). This compound has shown potential as an antidepressant due to its ability to cross the blood-brain barrier in rat models and its effectiveness in in vivo behavioral models of depression .
Preparation Methods
The synthetic routes and reaction conditions for compound 21b involve several steps. The preparation typically starts with the synthesis of the core structure, followed by the introduction of functional groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors or batch processes to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Compound 21b undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Compound 21b has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of selective inhibition of enzymes.
Biology: It is used to investigate the role of acid sphingomyelinase in cellular processes and its potential as a therapeutic target.
Medicine: It has shown promise as an antidepressant and is being studied for its potential to treat other neurological disorders.
Mechanism of Action
The mechanism of action of compound 21b involves the selective inhibition of acid sphingomyelinase (ASM; SMPD1). By inhibiting this enzyme, compound 21b prevents the breakdown of sphingomyelin into ceramide, a lipid molecule involved in cell signaling and apoptosis. This inhibition leads to increased levels of sphingomyelin and decreased levels of ceramide, which can have antidepressant effects and potentially modulate other cellular processes .
Comparison with Similar Compounds
Compound 21b can be compared with other similar compounds, such as:
Compound 21a: Another selective inhibitor of acid sphingomyelinase with a slightly different chemical structure.
Compound 22b: A non-selective inhibitor of acid sphingomyelinase that also targets other enzymes.
Compound 23b: A selective inhibitor of a different enzyme involved in lipid metabolism.
The uniqueness of compound 21b lies in its high selectivity for acid sphingomyelinase and its ability to cross the blood-brain barrier, making it a promising candidate for treating neurological disorders .
Properties
Molecular Formula |
C17H13ClN2O4 |
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Molecular Weight |
344.7 g/mol |
IUPAC Name |
3-[[4-(4-chlorophenyl)phenyl]methoxy]-N-hydroxy-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C17H13ClN2O4/c18-14-7-5-13(6-8-14)12-3-1-11(2-4-12)10-23-16-9-15(24-20-16)17(21)19-22/h1-9,22H,10H2,(H,19,21) |
InChI Key |
XZENCCSBEQTERZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=NOC(=C2)C(=O)NO)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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